molecular formula C18H29NO B5050474 1-[5-(2,4,6-Trimethylphenoxy)pentyl]pyrrolidine

1-[5-(2,4,6-Trimethylphenoxy)pentyl]pyrrolidine

Cat. No.: B5050474
M. Wt: 275.4 g/mol
InChI Key: GAHLUKXHIDHLPS-UHFFFAOYSA-N
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Description

1-[5-(2,4,6-Trimethylphenoxy)pentyl]pyrrolidine is a chemical compound that features a pyrrolidine ring attached to a pentyl chain, which is further connected to a 2,4,6-trimethylphenoxy group

Properties

IUPAC Name

1-[5-(2,4,6-trimethylphenoxy)pentyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO/c1-15-13-16(2)18(17(3)14-15)20-12-8-4-5-9-19-10-6-7-11-19/h13-14H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHLUKXHIDHLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCCCCCN2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(2,4,6-Trimethylphenoxy)pentyl]pyrrolidine typically involves the following steps:

    Formation of the Pentyl Chain: The pentyl chain can be synthesized through a series of organic reactions, including alkylation and reduction processes.

    Attachment of the Phenoxy Group: The 2,4,6-trimethylphenoxy group is introduced via an etherification reaction, where a suitable phenol derivative reacts with the pentyl chain.

    Formation of the Pyrrolidine Ring: The final step involves the cyclization of the intermediate compound to form the pyrrolidine ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(2,4,6-Trimethylphenoxy)pentyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-[5-(2,4,6-Trimethylphenoxy)pentyl]pyrrolidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 1-[5-(2,4,6-Trimethylphenoxy)pentyl]pyrrolidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyrrolidine ring and the phenoxy group contribute to the compound’s binding affinity and specificity. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

  • 1-[5-(2,3,5-Trimethylphenoxy)pentyl]pyrrolidine
  • 1-[5-(1-Naphthyloxy)pentyl]pyrrolidine
  • 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine

Comparison: Compared to similar compounds, 1-[5-(2,4,6-Trimethylphenoxy)pentyl]pyrrolidine is unique due to the specific arrangement of methyl groups on the phenoxy ring. This structural feature can influence the compound’s chemical reactivity and biological activity, making it distinct in its applications and effects.

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